molecular formula C11H18Cl2N2 B13153866 4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride

4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B13153866
M. Wt: 249.18 g/mol
InChI Key: UNGGFVISCZZMJM-UHFFFAOYSA-N
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Description

4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminocyclopropyl group attached to a dimethylaniline moiety, forming a dihydrochloride salt. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride typically involves the following steps:

    Formation of the aminocyclopropyl intermediate: This can be achieved through the reaction of cyclopropylamine with appropriate reagents under controlled conditions.

    Coupling with dimethylaniline: The aminocyclopropyl intermediate is then coupled with N,N-dimethylaniline using suitable coupling agents and catalysts.

    Formation of the dihydrochloride salt: The final product is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the aminocyclopropyl group or the aniline moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group may interact with enzymes or receptors, leading to modulation of their activity. The dimethylaniline moiety can also contribute to the compound’s overall biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminocyclopropyl)phenyl derivatives: These compounds share the aminocyclopropyl group and have similar biological activities.

    N,N-dimethylaniline derivatives: Compounds with the dimethylaniline moiety exhibit similar chemical reactivity and applications.

Uniqueness

4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride is unique due to the combination of the aminocyclopropyl and dimethylaniline groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

4-(2-aminocyclopropyl)-N,N-dimethylaniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12;;/h3-6,10-11H,7,12H2,1-2H3;2*1H

InChI Key

UNGGFVISCZZMJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC2N.Cl.Cl

Origin of Product

United States

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